molecular formula C9H6F3IO2 B1408478 Methyl 4-iodo-3-(trifluoromethyl)benzoate CAS No. 1261880-87-8

Methyl 4-iodo-3-(trifluoromethyl)benzoate

Cat. No.: B1408478
CAS No.: 1261880-87-8
M. Wt: 330.04 g/mol
InChI Key: QUHBVHFIZYIFAP-UHFFFAOYSA-N
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Description

Methyl 4-iodo-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6F3IO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with iodine and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-iodo-3-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the iodination of methyl 3-(trifluoromethyl)benzoate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the para position relative to the trifluoromethyl group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzoates, such as methyl 4-azido-3-(trifluoromethyl)benzoate.

    Coupling: Formation of biaryl compounds, such as methyl 4-(phenyl)-3-(trifluoromethyl)benzoate.

    Reduction: Formation of methyl 4-iodo-3-(trifluoromethyl)benzyl alcohol.

Scientific Research Applications

Methyl 4-iodo-3-(trifluoromethyl)benzoate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of methyl 4-iodo-3-(trifluoromethyl)benzoate depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex structures. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-iodobenzoate: Similar structure but lacks the trifluoromethyl group.

    Methyl 3-(trifluoromethyl)benzoate: Similar structure but lacks the iodine atom.

    4-Iodobenzotrifluoride: Similar structure but lacks the ester group

Uniqueness

Methyl 4-iodo-3-(trifluoromethyl)benzoate is unique due to the presence of both iodine and trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

methyl 4-iodo-3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3IO2/c1-15-8(14)5-2-3-7(13)6(4-5)9(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHBVHFIZYIFAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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